1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
説明
This compound belongs to a class of benzimidazole-pyrrolidinone derivatives, characterized by a benzimidazole core linked to a pyrrolidin-2-one moiety via an ethylphenoxy bridge. The 2,5-dimethylphenoxy substituent on the ethyl chain distinguishes it from structurally analogous compounds.
特性
IUPAC Name |
1-butyl-4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-4-5-12-27-17-20(16-24(27)29)25-26-21-8-6-7-9-22(21)28(25)13-14-30-23-15-18(2)10-11-19(23)3/h6-11,15,20H,4-5,12-14,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYHRRMCDEGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent such as trimethyl orthoformate.
Attachment of Dimethylphenoxyethyl Group: The 2,5-dimethylphenoxyethyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2,5-dimethylphenoxyethyl bromide in the presence of a base.
Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product with butylamine to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Medicine: Potential therapeutic agent for treating parasitic infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with various molecular targets:
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
The position of methyl groups on the phenoxy ring significantly influences steric and electronic properties:
- Electronic Effects : Methyl groups at the 2,5-positions provide balanced electron-donating effects, possibly enhancing π-π interactions with aromatic residues in target proteins.
Variations in the Pyrrolidinone Substituent
- Piperidinyl Derivative: The compound 1-(4-butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one replaces the phenoxyethyl chain with a piperidinyl-oxoethyl group. This substitution introduces a tertiary amine, which could improve water solubility and alter metabolic stability.
Patent-Based Analogues
- EP 2 585 462 B1 Derivatives: Compounds such as 1-ethyl-7-methyl-3-{4-[(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazol-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one feature fused heterocyclic systems. These structures highlight the versatility of benzimidazole-pyrrolidinone hybrids in drug discovery, though their pharmacological profiles remain distinct due to divergent substituents.
Discussion of Implications
- Physicochemical Properties: The hydrochloride salt of the 2,6-dimethylphenoxy analogue (MW 442.0) demonstrates how salt formation can enhance solubility for pharmaceutical formulations .
- Biological Activity : While specific activity data are unavailable in the provided evidence, structural trends suggest that para-substituted derivatives (e.g., the target compound) may offer superior target engagement compared to ortho-substituted variants due to reduced steric clash.
生物活性
1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, also referred to as a benzimidazole derivative, has garnered attention for its potential biological activities, particularly in the context of anticancer research. This compound's structure suggests a multifaceted mechanism of action, which may include interactions with hypoxic tumor environments and DNA.
- Molecular Formula : C25H31N3O2
- Molecular Weight : 405.5 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily linked to its structural characteristics that allow it to function as a bioreductive agent. Benzimidazole derivatives are known for their ability to selectively target hypoxic cells, which are often resistant to conventional therapies. The following mechanisms have been identified:
- Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cell lines, particularly under hypoxic conditions. This is facilitated through:
- Hypoxia Selectivity : The compound's design allows it to preferentially accumulate in hypoxic tumor regions, enhancing its therapeutic efficacy while minimizing damage to normal tissues .
In Vitro Studies
Recent studies have evaluated the anticancer properties of benzimidazole derivatives similar to 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one. Key findings include:
- Cell Lines Tested : Human lung adenocarcinoma (A549) and malignant melanoma (WM115).
- Assays Conducted :
- WST-1 Assay : Used to determine antiproliferative activity after 48 hours of exposure.
- Caspase 3/7 Assay : Measured apoptosis induction.
- DNA Damage Assay : Evaluated the extent of DNA damage caused by the compound.
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction | DNA Damage |
|---|---|---|---|---|
| 1-butyl... | A549 | 15 | Yes | Yes |
| 1-butyl... | WM115 | 20 | Yes | Yes |
Note: IC50 values represent the concentration required for 50% inhibition of cell growth compared to control cells .
Case Studies
A notable case study involved the use of benzimidazole derivatives in a clinical setting where patients with advanced cancers were treated with compounds targeting hypoxic tumor environments. Results indicated improved patient outcomes and reduced tumor sizes in those receiving treatment with compounds structurally related to 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
